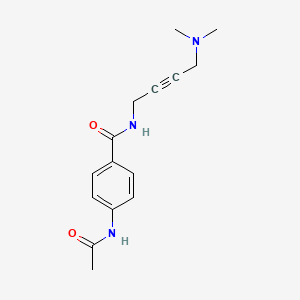

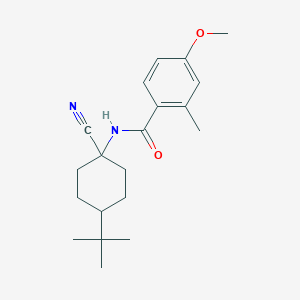

4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

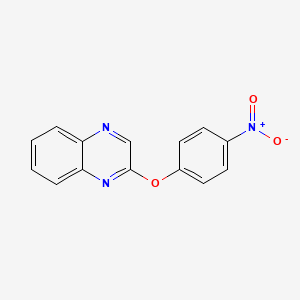

The compound “4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide” is a complex organic molecule. It contains an acetamido group (CH3CONH2), a dimethylamino group ((CH3)2NH), and a benzamide group (C6H5CONH2). The presence of these functional groups suggests that the compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and acetamido groups are likely to contribute to the compound’s overall polarity, while the dimethylamino group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide and acetamido groups are likely to be involved in reactions with nucleophiles and electrophiles. The dimethylamino group could potentially act as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .Applications De Recherche Scientifique

Synthesis of Benzamide Derivatives and Antiprion Activity

Research has been conducted on the synthesis of benzamide derivatives, including those with structural features such as the 2-(1-pyrrolidinyl)- or 2-(1-piperidyl)acetylamino group or a diphenylether moiety associated with a benzamide scaffold. These compounds have been evaluated for their binding affinity to human PrP(C) and inhibition of its conversion into PrP(Sc). Their antiprion activity was assayed by inhibition of PrP(Sc) accumulation in scrapie-infected mouse neuroblastoma cells (ScN2a) and scrapie mouse brain (SMB) cells, identifying them as potential therapeutic agents against prion diseases (Fiorino et al., 2012).

Anticonvulsant Applications of Benzamide Derivatives

Another study focused on the synthesis of a new series of benzamide derivatives as anticonvulsants. The compounds were investigated for their efficacy against seizures, with one of the derivatives emerging as a notably active compound, suggesting their potential as alternatives to traditional anticonvulsant medications (Senthilraja & Alagarsamy, 2012).

Fluorescent Dyes Based on Cypridina Oxyluciferin

In the field of fluorescent dyes, benzamide derivatives based on Cypridina oxyluciferin have been synthesized to study the acyl substitution effect on fluorescent properties. These studies aimed to explore the relationship between molecular structures and spectroscopic properties, guiding the design of new fluorophores for various scientific applications (Hirano et al., 2012).

Crystal Structure and Stereochemical Analysis

Investigations into the crystal structure and stereochemical properties of acetamido and benzamido derivatives have provided valuable insights into their potential pharmacological activities. By analyzing the interplanar angles between amide groups and exploring classical and non-standard hydrogen bonding, researchers have identified molecular features likely responsible for anticonvulsant activities, demonstrating the importance of structural analysis in drug design (Camerman et al., 2005).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Development

The synthesis and pharmacological investigation of benzamide derivatives as nonsteroidal anti-inflammatory drugs (NSAIDs) based on thiazole and thiazoline have been explored. These studies highlight the compound's anti-inflammatory activities and their potential as NSAIDs with minimized adverse effects on myocardial function (Lynch et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-acetamido-N-[4-(dimethylamino)but-2-ynyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-12(19)17-14-8-6-13(7-9-14)15(20)16-10-4-5-11-18(2)3/h6-9H,10-11H2,1-3H3,(H,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMXSLAXUJFOQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2801795.png)

![3-[(Cyclopropylamino)methyl]phenol](/img/structure/B2801798.png)

![N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2801803.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2801807.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one](/img/structure/B2801808.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2801809.png)